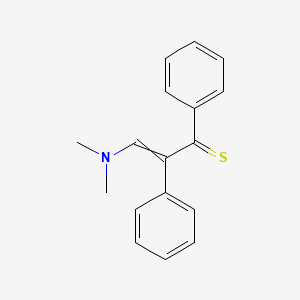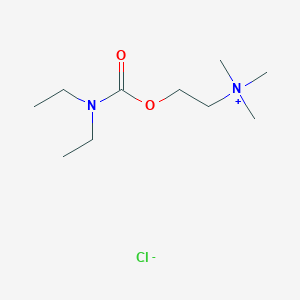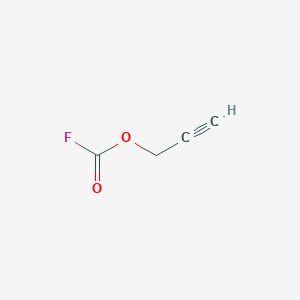
Prop-2-yn-1-yl carbonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl carbonofluoridate is an organic compound characterized by the presence of a propynyl group attached to a carbonofluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl carbonofluoridate can be synthesized through various methods. One common approach involves the reaction of prop-2-yn-1-ol with carbonyl fluoride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl carbonofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoridate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Prop-2-yn-1-yl carbonofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which prop-2-yn-1-yl carbonofluoridate exerts its effects involves the interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species can then participate in various chemical transformations, leading to the desired products.
Comparison with Similar Compounds
Prop-2-yn-1-yl carbonofluoridate can be compared with other similar compounds, such as:
Prop-2-yn-1-yl acetate: Similar in structure but with an acetate group instead of a carbonofluoridate group.
Prop-2-yn-1-yl chloride: Contains a chloride group, leading to different reactivity and applications.
Prop-2-yn-1-yl bromide: Similar to the chloride derivative but with a bromide group, affecting its chemical behavior.
Properties
CAS No. |
63608-67-3 |
|---|---|
Molecular Formula |
C4H3FO2 |
Molecular Weight |
102.06 g/mol |
IUPAC Name |
prop-2-ynyl carbonofluoridate |
InChI |
InChI=1S/C4H3FO2/c1-2-3-7-4(5)6/h1H,3H2 |
InChI Key |
OLMUFXMYHREZTL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
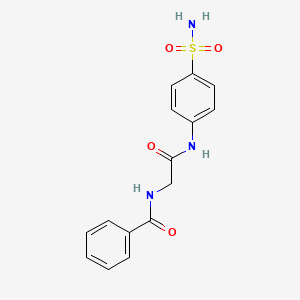
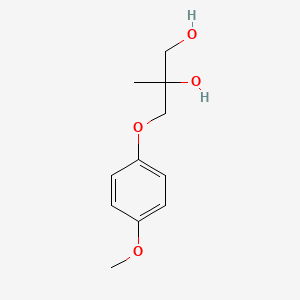
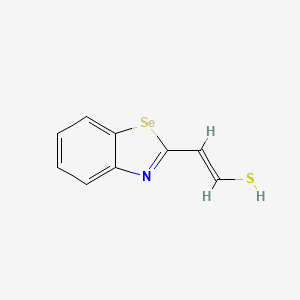
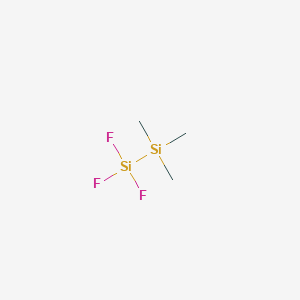
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
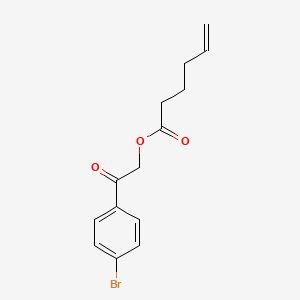
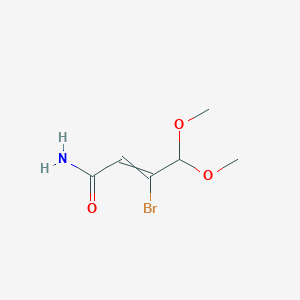
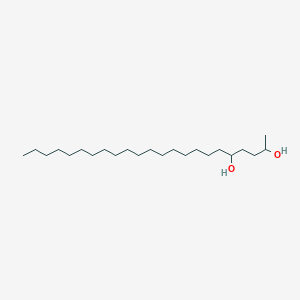
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)
